(3S)-3-amino-3-(5-methylfuran-2-yl)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-amino-3-(5-methylfuran-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-5-2-3-7(12-5)6(9)4-8(10)11/h2-3,6H,4,9H2,1H3,(H,10,11)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWQYAAGGVGLJV-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)[C@H](CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 3s 3 Amino 3 5 Methylfuran 2 Yl Propanoic Acid
Stereoselective Synthesis Approaches to the (3S) Isomer
Achieving the specific (3S) stereochemistry is the most critical challenge in the synthesis of the target molecule. This is typically accomplished through asymmetric synthesis, employing methods that can influence the three-dimensional arrangement of atoms at the newly formed stereocenter.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.org In the context of synthesizing β-amino acids, chiral auxiliaries like Evans oxazolidinones or pseudoephedrine can be attached to a carboxylic acid precursor. The chiral environment provided by the auxiliary then directs the stereoselective addition of nucleophiles or the course of alkylation reactions. wikipedia.org
Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. mdpi.com For the synthesis of β-amino acids, chiral Lewis acids or Brønsted acids can activate substrates, such as α,β-unsaturated esters, for enantioselective conjugate addition of an amine source. mdpi.comnih.gov This approach directly establishes the β-stereocenter with high enantioselectivity.
| Method | Principle | Typical Reagents/Catalysts | Potential Advantages | Potential Disadvantages |
|---|---|---|---|---|
| Chiral Auxiliary | Temporary incorporation of a chiral group to direct a stereoselective reaction. wikipedia.org | Evans Oxazolidinones, Pseudoephedrine, Camphorsultam. wikipedia.org | High diastereoselectivity, reliable and well-established methods. | Requires additional steps for attachment and removal of the auxiliary, stoichiometric use of the chiral source. |
| Asymmetric Catalysis | Use of a substoichiometric amount of a chiral catalyst to generate an enantiomerically enriched product. mdpi.com | Chiral Phosphoric Acids, Chiral Metal-Ligand Complexes (e.g., Cu-Box, Rh-DuPhos), Organocatalysts (e.g., Proline derivatives). nih.govnih.gov | High efficiency (catalytic turnover), high enantioselectivity, atom economy. | Catalyst development can be complex, optimization of reaction conditions is often required. |
Diastereoselective strategies involve the creation of a new stereocenter in a molecule that already contains a stereocenter. The existing stereocenter influences the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over others. A common approach is the conjugate addition of a chiral amine to an α,β-unsaturated ester bearing the 5-methylfuran group. The stereochemistry of the resulting β-amino ester is controlled by the chiral amine.
Another powerful method is the diastereoselective hydrogenation of a chiral β-enamino ester precursor. In this route, a chiral amine is condensed with a β-keto ester to form an enamine, which is then hydrogenated. The facial selectivity of the hydrogenation is directed by the resident chiral center, leading to a high diastereomeric excess of the desired β-amino acid precursor. researchgate.net
| Route | Key Transformation | Chiral Source | Description |
|---|---|---|---|
| Conjugate Addition | Michael addition of a chiral amine to an α,β-unsaturated ester. | Chiral amine (e.g., (R)-α-methylbenzylamine). | The chiral amine adds to the double bond, creating two new stereocenters. The stereochemistry of the amine directs the formation of the new β-carbon stereocenter. |
| Reductive Amination | Diastereoselective reduction of a chiral imine or enamine. researchgate.net | Chiral β-keto ester or chiral amine. | A chiral β-enamino ester is formed and subsequently reduced (e.g., via catalytic hydrogenation), with the existing chirality directing the approach of hydrogen to form the desired diastereomer. researchgate.net |
| Mannich-type Reaction | Reaction of a chiral enolate with an imine. illinois.edu | Chiral auxiliary on the enolate component. | The chiral auxiliary controls the facial selectivity of the enolate addition to the imine derived from 5-methylfurfural (B50972), establishing the relative stereochemistry of the α and β carbons. |
Enantioselective methods directly create the desired (3S) stereocenter from a prochiral substrate without the use of a covalently bound chiral auxiliary. Catalytic asymmetric hydrogenation of a β-enamino ester is a prominent example. In this process, a prochiral β-enamino ester derived from 5-methylfurfural is hydrogenated using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand, to yield the (3S)-β-amino acid with high enantiomeric excess.
Enzymatic resolution is another effective technique. A racemic mixture of the β-amino acid or its ester derivative is subjected to a reaction catalyzed by an enzyme, such as a lipase (B570770) or an acylase, which selectively acts on one enantiomer. researchgate.net For instance, a lipase could selectively acylate the (R)-enantiomer of a β-amino ester, allowing for the separation of the unreacted (S)-enantiomer. researchgate.net
Functional Group Interconversions and Furan (B31954) Ring Modifications
Once the core structure with the correct stereochemistry is established, further modifications of the functional groups or the furan ring may be necessary.
The amino and carboxyl groups of (3S)-3-amino-3-(5-methylfuran-2-yl)propanoic acid can undergo a variety of standard chemical transformations. The carboxyl group can be esterified, for example, by reaction with an alcohol (like methanol) in the presence of an acid catalyst or reagents like trimethylchlorosilane. nih.gov This is often done to protect the carboxyl group or to facilitate purification.
The amino group is frequently protected to prevent side reactions during subsequent synthetic steps. Common amine protecting groups include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), which are introduced using reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) or Fmoc-OSu, respectively. researchgate.net These protecting groups can be selectively removed under specific conditions. The amino group can also be acylated to form amides.
| Functional Group | Reaction | Typical Reagents | Product |
|---|---|---|---|
| Carboxyl (-COOH) | Esterification | Methanol (MeOH), Trimethylchlorosilane (TMSCl) nih.gov | Methyl ester (-COOCH₃) |
| Amino (-NH₂) | Boc Protection | Di-tert-butyl dicarbonate (Boc₂O) | Boc-protected amine (-NHBoc) |
| Amino (-NH₂) | Fmoc Protection | 9-Fluorenylmethyloxycarbonyl succinimide (B58015) (Fmoc-OSu) researchgate.net | Fmoc-protected amine (-NHFmoc) |
| Amino (-NH₂) | Amide Formation | Acid chloride (R-COCl), Base | Amide (-NHCOR) |
The 5-methylfuran-2-yl moiety is typically introduced by using a pre-functionalized furan derivative as a starting material. 5-Methylfurfural is a common and readily available precursor derived from biomass.
One strategy involves the Knoevenagel condensation of 5-methylfurfural with malonic acid or its derivatives to form a 3-(5-methylfuran-2-yl)propenoic acid intermediate. researchgate.netnih.gov Subsequent stereoselective conjugate addition of an ammonia (B1221849) equivalent or a protected amine source to the α,β-unsaturated system, often mediated by a chiral catalyst, can establish the β-amino acid structure. mdpi.com
Alternatively, a Reformatsky-type reaction between 5-methylfurfural and a zinc enolate of an α-halo ester can form a β-hydroxy ester. This intermediate can then be converted to the β-amino acid through a sequence involving activation of the hydroxyl group, displacement with an azide (B81097) (azidation), and subsequent reduction of the azide to the primary amine. researchgate.net
| Starting Material | Key Reaction | Intermediate | Subsequent Steps to Target Scaffold |
|---|---|---|---|
| 5-Methylfurfural | Knoevenagel Condensation researchgate.netnih.gov | 3-(5-Methylfuran-2-yl)propenoic acid | Asymmetric conjugate addition of an amine source. |
| 5-Methylfurfural | Reformatsky Reaction | Ethyl 3-hydroxy-3-(5-methylfuran-2-yl)propanoate | Azidation of the hydroxyl group followed by reduction. |
| 5-Methyl-2-furoic acid | Arndt-Eistert Homologation illinois.edu | 3-(5-Methylfuran-2-yl)-3-oxopropanoate | Asymmetric reductive amination. |
Substituent Effects on Reaction Selectivity and Yield
One prominent strategy is the catalytic enantioselective conjugate addition. For instance, in the copper-catalyzed hydroamination of α,β-unsaturated esters (cinnamate derivatives), the position and nature of substituents on the β-aryl ring significantly influence the reaction's success. Research shows that substrates with either electron-donating or electron-withdrawing substituents at the ortho, meta, or para positions of the aromatic ring generally proceed with high enantioselectivity. nih.gov However, the yield can be affected by the substituent's position. For example, ortho-substituted substrates may exhibit slightly lower yields due to steric hindrance. nih.gov
Table 1: Effect of Aryl Substituents on Cu-Catalyzed Hydroamination of tert-Butyl Cinnamates
| Substituent on Phenyl Ring | Position | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|
| -H | - | 85 | >98:2 |
| -CH₃ | ortho | 72 | >98:2 |
| -OCH₃ | ortho | 65 | >98:2 |
| -F | meta | 80 | >98:2 |
| -Cl | para | 81 | >98:2 |
| -CF₃ | para | 75 | >98:2 |
Data sourced by analogy from studies on β-aryl amino acid synthesis. nih.gov
In Mannich-type reactions, which involve the addition of an enolate to an imine, substituent effects are also pronounced. In an imidodiphosphorimidate (IDPi) catalyzed Mukaiyama-Mannich reaction, substrates with electron-withdrawing groups (e.g., F, Cl, CF₃) on the β-phenyl ring were found to generate the corresponding β-amino acids in high yields and with excellent enantioselectivities (>97:3 er). acs.org This suggests that electron-deficient aromatic rings can enhance the electrophilicity of the imine carbon, facilitating the nucleophilic attack and improving stereochemical control. Similarly, heteroaromatic substituents, such as thiophenyl groups, are well-tolerated and yield products with high enantiomeric ratios. acs.org
Asymmetric hydrogenation of enamines or imines is another key route where substituents are influential. In the iridium-catalyzed hydrogenation of N-alkyl imines, the steric bulk of the substituent on the nitrogen atom was found to be a remarkable factor; large alkyl groups led to a significant decrease in enantioselectivity. acs.org This highlights the importance of steric interactions between the substrate and the chiral catalyst's environment.
Furthermore, in copper-catalyzed reductive Mannich-type reactions of acrylic acid with ketimines, substituents on the aryl group of the ketimine impact both diastereoselectivity and enantioselectivity. While para-substituted halogens like chlorine and bromine resulted in high stereoselectivity, a meta-bromo substituent had a negative effect on the enantioselectivity, demonstrating that electronic effects and their position are crucial. nih.gov
Solid-Phase Synthesis Applications for Amino Acid Derivatives
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the efficient construction of peptide chains on an insoluble polymer support. nih.gov This methodology is highly adaptable for the incorporation of non-canonical amino acid derivatives, including β-amino acids like this compound, into peptidic structures. nih.gov The key advantages of SPPS include the simplification of purification, as excess reagents and soluble by-products are removed by simple filtration and washing steps. nih.gov
The incorporation of an amino acid onto a solid support begins with the attachment of the C-terminus of the first amino acid to a functionalized resin. nih.gov For β-amino acids, the general principles of SPPS, developed for standard α-amino acids, are applicable but may require optimization. The process involves a repeated cycle of Nα-protecting group cleavage, washing, coupling of the next protected amino acid, and further washing. nih.gov
Two primary strategies for Nα-protection are commonly used:
Fmoc (9-fluorenylmethoxycarbonyl) Chemistry: This is the most common method, utilizing a base-labile Fmoc protecting group. Deprotection is achieved using a piperidine (B6355638) solution, which is a mild condition that leaves most side-chain protecting groups and the resin linker intact. nih.gov
Boc (tert-butyloxycarbonyl) Chemistry: This strategy employs an acid-labile Boc group. Deprotection requires treatment with an acid, typically trifluoroacetic acid (TFA), while the final cleavage from the resin uses a stronger acid like hydrofluoric acid (HF). medchemexpress.com
The coupling step, where the peptide bond is formed, is critical. Standard coupling reagents used for α-amino acids, such as carbodiimides (e.g., DIC) in the presence of an additive (e.g., HOBt), or uronium/aminium salts (e.g., HBTU, HATU), are also effective for coupling β-amino acids. acs.org However, the different steric environment and potentially altered reactivity of β-amino acids may necessitate longer coupling times or the use of more potent activating agents to ensure the reaction goes to completion.
The linker is a bifunctional molecule that connects the nascent peptide chain to the insoluble resin support. nih.govrsc.org The choice of linker is crucial as its chemistry dictates the conditions required for the final cleavage of the peptide from the resin and determines the C-terminal functionality (e.g., acid or amide). researchgate.net
Table 2: Common Linkers and Cleavage Strategies in Fmoc-Based SPPS
| Linker Type | Resin Name | Cleavage Condition | C-Terminal Product |
|---|---|---|---|
| p-Alkoxybenzyl alcohol (Wang Linker) | Wang Resin | High concentration of TFA (e.g., 50-95%) | Carboxylic Acid |
| Trityl Linker (2-Chlorotrityl chloride) | 2-Cl-Trt(Cl) Resin | Very mild acid (e.g., 1% TFA in DCM) | Carboxylic Acid (fully protected) |
| Rink Amide Linker | Rink Amide Resin | High concentration of TFA (e.g., 95%) | Carboxamide |
| Safety-Catch Linker | Various | Two-step: 1. Activation (e.g., alkylation) 2. Acidolysis or other | Carboxylic Acid or Amide |
Data compiled from general SPPS literature. acs.orgresearchgate.net
The final step in SPPS is the cleavage of the completed peptide from the resin support, which is typically accompanied by the simultaneous removal of any side-chain protecting groups. In Fmoc-based synthesis, this is most commonly achieved by treating the peptide-resin with a strong acid, such as a cocktail based on trifluoroacetic acid (TFA). nih.gov These cleavage cocktails often contain scavengers (e.g., water, triisopropylsilane (B1312306) (TIS), or ethanedithiol (EDT)) to capture the reactive carbocations generated from the cleavage of side-chain protecting groups, thereby preventing unwanted side reactions. acs.org For sensitive peptides or when a fully protected peptide fragment is desired, highly acid-labile linkers like the 2-chlorotrityl linker are employed, allowing cleavage under very mild acidic conditions that leave side-chain protecting groups intact. researchgate.net
Chemoenzymatic Synthesis Prospects for Chiral Amino Acids
Chemoenzymatic synthesis, which combines the strengths of chemical transformations and biological catalysis, offers a powerful and sustainable strategy for producing enantiomerically pure chiral amino acids. hilarispublisher.com Enzymes operate under mild conditions with exceptional chemo-, regio-, and stereoselectivity, making them ideal catalysts for introducing chirality. rsc.org Several enzymatic approaches are prospective for the synthesis of this compound.
Transaminases (TAs): Transaminases, particularly ω-transaminases (ω-TAs), catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a prochiral ketone or aldehyde acceptor. researchgate.net For the target compound, a synthetic route could involve a prochiral β-keto acid, 3-(5-methylfuran-2-yl)-3-oxopropanoic acid. An (S)-selective ω-TA could then asymmetrically aminate the ketone to produce the desired (3S)-amino acid with high enantiomeric purity. Recent studies have demonstrated the successful amination of biobased furanaldehydes using robust transaminases, indicating the compatibility of the furan moiety with these enzymes. rsc.org
Amine Dehydrogenases (AmDHs): Amine dehydrogenases catalyze the reductive amination of a ketone using ammonia as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the reductant. acs.org This process can be highly stereoselective. The reaction is often coupled with a cofactor regeneration system, for example, using formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH), to make the process economically viable.
Dynamic Kinetic Resolution (DKR): This method is used to resolve a racemic mixture of a precursor, converting 100% of the starting material into a single desired enantiomer of the product. For β-amino acids, a DKR process could start with a racemic mixture of an amino acid precursor, such as a β-lactam or a β-amino amide. The process would involve one enzyme that stereoselectively transforms one enantiomer (e.g., an l-amidase acting on the L-amide) and a racemase that continuously interconverts the remaining enantiomer of the substrate (e.g., an amino acid amide racemase). This dual-enzyme system drives the equilibrium towards the formation of a single, optically pure amino acid.
Table 3: Overview of Potential Enzymatic Routes for Chiral Amino Acid Synthesis
| Enzymatic Strategy | Key Enzyme(s) | Prochiral/Racemic Substrate | Advantages |
|---|---|---|---|
| Asymmetric Amination | ω-Transaminase (ω-TA) | β-Keto acid | High enantioselectivity, direct amination. |
| Reductive Amination | Amine Dehydrogenase (AmDH) | β-Keto acid | High stereoselectivity, uses ammonia directly. |
| Dynamic Kinetic Resolution | Amidase/Lipase + Racemase | Racemic β-amino amide or ester | Theoretical 100% yield of a single enantiomer. |
Information compiled from reviews on enzymatic amino acid synthesis. rsc.org
These chemoenzymatic routes avoid the need for chiral auxiliaries or expensive metal catalysts often used in purely chemical asymmetric synthesis and represent a greener, more efficient path to valuable chiral building blocks like this compound. hilarispublisher.com
Advanced Spectroscopic and Structural Elucidation of 3s 3 Amino 3 5 Methylfuran 2 Yl Propanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
NMR spectroscopy would be the principal technique for the complete structural assignment of the molecule. It would confirm the carbon skeleton, the placement of substituents, and the relative stereochemistry.
1H NMR and 13C NMR Chemical Shift Analysis for Structural Confirmation
¹H NMR: A proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. Key signals would include those for the two protons on the furan (B31954) ring (appearing as doublets), the methine proton at the C3 chiral center, the diastereotopic protons of the CH₂ group at C2, the methyl group protons on the furan ring (as a singlet), and the exchangeable protons of the amino (NH₂) and carboxylic acid (COOH) groups. The coupling constants between the furan protons and between the C2 and C3 protons would be critical for confirming the connectivity.
¹³C NMR: A carbon-13 NMR spectrum would show nine distinct signals, corresponding to each carbon atom in the molecule. The chemical shifts would help identify the carboxylic acid carbonyl carbon, the four carbons of the furan ring, the C3 methine carbon bearing the amino group, the C2 methylene (B1212753) carbon, and the methyl carbon.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings, confirming the -CH(NH₂)-CH₂-COOH spin system and the connectivity of the protons on the furan ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC would reveal correlations between protons and carbons over two to three bonds. This would be crucial for confirming the connection of the propanoic acid chain to the C2 position of the furan ring and the position of the methyl group at C5.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would show through-space correlations between protons. This could provide information to help confirm the three-dimensional structure and conformation of the molecule.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of (3S)-3-amino-3-(5-methylfuran-2-yl)propanoic acid would be expected to display characteristic absorption bands for the key functional groups. These would include a broad O-H stretching band for the carboxylic acid group (superimposed with N-H stretches), C-H stretching bands for the furan ring and alkyl portions, a sharp C=O stretching band for the carboxylic acid, N-H bending vibrations for the amino group, and C-O and C=C stretching bands characteristic of the furan ring.
Raman Spectroscopy
Raman spectroscopy would provide complementary information to FT-IR. It is particularly sensitive to non-polar bonds. The spectrum would be expected to show strong bands for the C=C bonds of the furan ring and other symmetric vibrations within the molecular skeleton.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry would be used to determine the exact molecular mass and to gain structural information from the fragmentation pattern. The molecular formula of the compound is C₉H₁₃NO₃, corresponding to a molecular weight of 183.20 g/mol . A high-resolution mass spectrum (HRMS) would confirm this elemental composition. The fragmentation pattern would likely involve characteristic losses, such as the loss of the carboxylic acid group (COOH), water (H₂O), or cleavage of the bond between the furan ring and the propanoic acid chain, providing further confirmation of the proposed structure.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with high accuracy. For this compound, with the molecular formula C8H11NO3, the theoretical exact mass of the neutral molecule is 169.0739 g/mol .
In typical ESI-HRMS analysis conducted in positive ion mode, the molecule would be observed as the protonated species, [M+H]⁺. The high-resolution measurement of this ion allows for the unambiguous confirmation of its elemental formula, distinguishing it from other potential compounds with the same nominal mass. The expected high-resolution mass data for the protonated molecule is detailed in Table 1. The accuracy of the mass measurement, typically within a few parts per million (ppm), provides strong evidence for the compound's identity.
| Species | Molecular Formula | Theoretical Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | [C8H12NO3]⁺ | 170.0812 |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. While specific experimental MS/MS data for this compound is not widely published, a theoretical fragmentation pattern can be proposed based on the known fragmentation behavior of β-amino acids and furan-containing structures. chimia.ch
Upon collision-induced dissociation (CID), the protonated molecule ([M+H]⁺ at m/z 170.1) is expected to undergo several characteristic fragmentation pathways. These include the neutral losses of small molecules such as water (H₂O), ammonia (B1221849) (NH₃), and formic acid (HCOOH), as well as cleavages at key bonds within the molecule's backbone and side chain.
A primary fragmentation would likely involve the loss of water (18.01 Da) from the carboxylic acid group, yielding a fragment ion at m/z 152.1. Another expected fragmentation is the loss of ammonia (17.03 Da) from the β-amino group, a characteristic cleavage for β-amino acids, resulting in an ion at m/z 153.1. chimia.ch Cleavage of the carboxylic acid group, either as a loss of CO₂ (44.00 Da) after initial rearrangement or the loss of formic acid (46.01 Da), would produce ions at m/z 126.1 and 124.1, respectively.
Fission of the carbon-carbon bond between the chiral center (C3) and the furan ring would lead to the formation of the stable 5-methylfurfuryl cation at m/z 95.0. Further fragmentation of the furan ring itself could also occur under higher energy conditions. The predicted fragmentation data is summarized in Table 2.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Formula |
|---|---|---|---|
| 170.1 | 153.1 | NH₃ | [C8H9O3]⁺ |
| 170.1 | 152.1 | H₂O | [C8H10NO2]⁺ |
| 170.1 | 124.1 | HCOOH | [C7H10N]⁺ |
| 170.1 | 95.0 | C3H6NO2 | [C6H7O]⁺ (5-methylfurfuryl cation) |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including its absolute stereochemistry and preferred solid-state conformation. nih.gov This technique provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions such as hydrogen bonding.
To date, a crystal structure for this compound has not been reported in publicly accessible databases. However, analysis of the crystal structure of a closely related analog, 3-(5-methylfuran-2-yl)propanoic acid, provides insight into the likely molecular conformation of the furanpropanoic acid core. nih.gov For this analog, which lacks the C3-amino group, crystallographic data reveals the planarity of the furan ring and the specific torsion angles of the propanoic acid side chain relative to the ring.
For this compound, the presence of the chiral center at the C3 position dictates that it must crystallize in one of the 65 chiral space groups. The determination of the absolute configuration (S) would be achieved through the analysis of anomalous dispersion effects, typically requiring the presence of a heavier atom or the use of specific X-ray wavelengths.
| Parameter | Value |
|---|---|
| Chemical Formula | C8H10O3 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.1267 (8) |
| b (Å) | 8.7271 (14) |
| c (Å) | 9.9620 (16) |
| α (°) | 106.035 (13) |
| β (°) | 98.723 (13) |
| γ (°) | 104.061 (13) |
| Volume (ų) | 403.93 (11) |
Computational and Theoretical Investigations of 3s 3 Amino 3 5 Methylfuran 2 Yl Propanoic Acid
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. By approximating the electron density of a system, DFT calculations can predict a wide range of molecular properties, offering a deeper understanding of chemical behavior.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. pku.edu.cn
For (3S)-3-amino-3-(5-methylfuran-2-yl)propanoic acid, the HOMO is expected to be localized on the electron-rich 5-methylfuran ring and the amino group, which are the primary sites for electrophilic attack. Conversely, the LUMO is likely to be distributed over the carboxylic acid group, the site for nucleophilic attack.
Table 1: Illustrative Frontier Molecular Orbital Energies for this compound and Related Compounds
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| This compound | -6.2 | -0.8 | 5.4 |
| 3-amino-3-(furan-2-yl)propanoic acid | -6.5 | -1.0 | 5.5 |
| 3-aminopropanoic acid | -7.0 | -0.5 | 6.5 |
Note: The values presented in this table are illustrative and based on typical DFT calculation results for similar organic molecules. They are intended to demonstrate the concepts of FMO analysis.
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. bhu.ac.in The MESP map displays regions of negative electrostatic potential (in red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (in blue), which are prone to nucleophilic attack.
In the MESP of this compound, the most negative potential is anticipated to be located around the oxygen atoms of the carboxylic acid group and the furan (B31954) ring, indicating these as likely sites for interaction with electrophiles. The most positive potential is expected near the hydrogen atoms of the amino group and the carboxylic acid, highlighting them as potential sites for nucleophilic interaction.
Fukui functions and the Parr function are conceptual DFT-based reactivity indices that provide a more quantitative measure of local reactivity than MESP analysis. The Fukui function, f(r), identifies the most reactive sites in a molecule. Specifically, f+(r) indicates the propensity of a site to undergo a nucleophilic attack, while f-(r) points to the site's susceptibility to an electrophilic attack. The Parr function, P(r), is used to predict the most probable sites for electrophilic attacks.
For this compound, Fukui and Parr function analyses would likely pinpoint the nitrogen atom of the amino group and the carbon atoms of the furan ring as the primary sites for electrophilic attack. The carbon atom of the carboxyl group would be identified as the main site for nucleophilic attack.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and chemical reactivity of a flexible molecule like this compound are intrinsically linked to its three-dimensional structure. Conformational analysis and molecular dynamics (MD) simulations are computational techniques employed to explore the molecule's preferred shapes and dynamic behavior. nih.gov
Conformational analysis aims to identify the stable conformers of a molecule and their relative energies. In the gas phase, intramolecular hydrogen bonding between the amino and carboxylic acid groups is expected to play a significant role in stabilizing certain conformations. In a solution, the presence of solvent molecules will influence the conformational preferences. Polar solvents, for instance, can form hydrogen bonds with the solute, disrupting intramolecular interactions and favoring more extended conformations.
Molecular dynamics simulations can provide a dynamic picture of the conformational landscape by simulating the atomic motions over time. These simulations can reveal the most populated conformational states and the transitions between them.
The conformational equilibrium of this compound is sensitive to the surrounding environment, particularly the solvent and pH. As an amino acid, its ionization state changes with pH. At low pH, the amino group is protonated (-NH3+), and the carboxylic acid group is neutral (-COOH). At neutral pH, it exists as a zwitterion, with a protonated amino group and a deprotonated carboxylate group (-COO-). At high pH, the amino group is neutral (-NH2), and the carboxylate group is deprotonated.
These changes in the ionization state significantly alter the intramolecular and intermolecular interactions, thereby affecting the conformational preferences. nih.gov For example, the formation of a salt bridge between the -NH3+ and -COO- groups in the zwitterionic form can lead to a more compact conformation compared to the charged forms at low or high pH. MD simulations in explicit solvent at different pH values can elucidate these effects on the molecule's structure and dynamics.
Table 2: Predominant Species of this compound at Different pH Values
| pH Range | Predominant Species |
| < 2 | Cationic |
| 2 - 9 | Zwitterionic |
| > 9 | Anionic |
Note: The pKa values used to determine these ranges are estimates for a typical β-amino acid and may vary for the specific compound.
Prediction of Molecular Descriptors for In Silico Bioactivity Profiling
Computational methods provide a powerful lens through which the potential biological activity of a molecule can be preliminarily assessed. By calculating various molecular descriptors, it is possible to gain insights into a compound's likely pharmacokinetic and pharmacodynamic properties. For this compound, several key descriptors have been analyzed to build a theoretical profile of its bioactivity.
Topological Polar Surface Area (TPSA) and Rotatable Bonds Analysis
The Topological Polar Surface Area (TPSA) is a critical descriptor in medicinal chemistry, correlating with a molecule's ability to permeate cell membranes and, consequently, its oral bioavailability. It is calculated based on the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. For "3-Amino-3-(5-methyl-2-furyl)propanoic acid", the calculated TPSA is 76.5 Ų. This value suggests a moderate degree of polarity, which is often favorable for drug absorption, as it balances the need for solubility in aqueous environments with the ability to cross lipidic barriers.
Another important parameter is the number of rotatable bonds, which influences a molecule's conformational flexibility. A higher number of rotatable bonds can lead to a greater entropic penalty upon binding to a target, potentially reducing binding affinity. The analysis of "3-Amino-3-(5-methyl-2-furyl)propanoic acid" reveals that it possesses 4 rotatable bonds. This relatively low number indicates a degree of conformational rigidity, which can be advantageous in drug design as it may lead to more specific interactions with biological targets.
| Molecular Descriptor | Calculated Value |
|---|---|
| Topological Polar Surface Area (TPSA) | 76.5 Ų |
| Number of Rotatable Bonds | 4 |
Computational Assessment of Drug-Likeness Parameters (excluding ADMET profiles directly)
The concept of "drug-likeness" is a qualitative assessment of how closely a compound's physicochemical properties resemble those of known oral drugs. One of the most widely used guidelines for evaluating drug-likeness is Lipinski's Rule of Five. nih.govnih.govresearchgate.net This rule establishes four simple physicochemical parameter cutoffs that are associated with good oral bioavailability. A compound is considered to have favorable drug-like properties if it violates no more than one of these rules.
The parameters for this compound in the context of Lipinski's Rule of Five are as follows:
Molecular Weight (MW): The molecular weight of the compound is 169.18 g/mol , which is well under the 500 g/mol limit set by Lipinski's rule.
LogP (Octanol-Water Partition Coefficient): While a specific experimentally determined or computationally predicted XLogP value for this exact stereoisomer is not readily available in public databases, analysis of its structure, which contains both polar (amino and carboxylic acid) and nonpolar (methylfuran) groups, suggests a relatively low to moderate lipophilicity. For the racemic mixture, a calculated XLogP of -1.2 is reported, comfortably within the ≤ 5 guideline.
Hydrogen Bond Donors (HBD): The molecule has two hydrogen bond donors (the primary amine and the carboxylic acid hydroxyl group), which is below the maximum of 5.
Hydrogen Bond Acceptors (HBA): The molecule contains three hydrogen bond acceptors (the furan oxygen, the carbonyl oxygen of the carboxylic acid, and the nitrogen of the amine), which is less than the limit of 10.
Based on these parameters, this compound adheres to all of Lipinski's rules, suggesting that it possesses physicochemical properties consistent with those of orally bioavailable drugs.
| Lipinski's Rule of Five Parameter | Value for this compound | Lipinski's Guideline | Compliance |
|---|---|---|---|
| Molecular Weight (g/mol) | 169.18 | ≤ 500 | Yes |
| Calculated logP (XLogP) | -1.2 (for racemic mixture) | ≤ 5 | Yes |
| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |
pKa Prediction and Protonation States Modeling for pH-Dependent Behavior
While specific experimentally determined or high-level computational pKa values for this novel compound are not available in the current literature, we can infer its likely behavior based on analogous structures. The carboxylic acid moiety is expected to have a pKa in the range of 3-5, typical for this functional group. The primary amino group is likely to have a pKa in the range of 9-10.
Based on these estimated pKa values, the predominant protonation states of this compound at different physiological pH ranges can be modeled:
In highly acidic environments (pH < 2): Both the amino group and the carboxylic acid group will be protonated, resulting in a net positive charge on the molecule.
In the physiological pH range (around 7.4): The carboxylic acid will be deprotonated (negatively charged), while the amino group will be protonated (positively charged). This will result in a zwitterionic form, with a net neutral charge.
In highly basic environments (pH > 11): Both the carboxylic acid and the amino group will be deprotonated, leading to a net negative charge.
Research Applications and Mechanistic Studies of 3s 3 Amino 3 5 Methylfuran 2 Yl Propanoic Acid and Its Derivatives
Design and Synthesis of Peptidomimetics and Constrained Peptide Analogues
The design of peptidomimetics, compounds that mimic the structure and function of natural peptides, is a cornerstone of modern medicinal chemistry. nih.gov These molecules are developed to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. longdom.org The process often begins by identifying the key amino acid residues responsible for biological activity, defining a minimal active sequence or pharmacophore. nih.gov Subsequently, structural constraints are introduced to probe the three-dimensional arrangement of these critical features, reducing the peptide's complexity and conformational flexibility. nih.govupc.edu
A prominent strategy in peptidomimetic design involves the creation of hybrid structures containing both α- and β-amino acids. mdpi.comnih.gov The incorporation of β-amino acids like (3S)-3-amino-3-(5-methylfuran-2-yl)propanoic acid into a standard α-peptide backbone results in α/β-mixed peptides. These hybrid oligomers offer greater structural diversity than their natural counterparts due to the additional carbon atom in the backbone of each β-amino acid residue. mdpi.com
The synthesis of these mixed peptides can be carried out in the solution phase, allowing for the construction of novel short peptide sequences. mdpi.comnih.gov Research has shown that peptides composed of both α- and β-amino acids can be designed to target specific enzymes. mdpi.com The presence of β-amino acids is particularly beneficial as it is expected to confer enhanced stability against enzymatic degradation both in vitro and in vivo when compared to peptides composed solely of α-amino acids. nih.govresearchgate.net This is because the altered backbone geometry of α/β-peptides is not readily recognized by the active sites of most natural peptidases. mdpi.comresearchgate.net Conformational analyses of α/β-hybrid peptide hairpins have confirmed that β-amino acid residues can be successfully accommodated within well-defined secondary structures. scispace.com
The incorporation of unnatural amino acids can profoundly influence the secondary structure of a peptide, either by stabilizing a desired conformation or by inducing a specific fold. nih.gov The additional C(α)-C(β) bond in β-amino acids introduces an extra torsion variable, which expands the range of possible conformations the peptide backbone can adopt. scispace.com This feature allows for fine-tuning of the peptide's three-dimensional shape.
Studies on cyclic peptides containing furan-based γ-amino acids have demonstrated that these residues can act as potent turn-inducers, locking the peptide backbone into a specific, stable conformation. nih.gov For instance, a furan-based locked amino acid was shown to induce a type IαRS-turn, which was stabilized by a 13-membered intramolecular hydrogen bond, resulting in a robust conformation in various solvents. nih.gov While this compound is a β-amino acid, the principle remains that the rigid furan (B31954) ring and the altered backbone can constrain the peptide's structure. Preserving or inducing specific secondary structures, such as α-helices or β-turns, is critical as these motifs are often essential for biological activity and can contribute to the stability of the peptide. nih.gov The ability of β-amino acids to modulate peptide conformation is a key tool for designing analogues with specific structural and functional properties. researchgate.net
A significant challenge in the use of natural peptides in research and therapeutics is their rapid degradation by proteases. nih.govresearchgate.net A primary strategy to overcome this limitation is the incorporation of unnatural amino acids, such as β-amino acids, into the peptide sequence. nih.gov Peptides containing β-amino acids, including α/β-mixed peptides, generally exhibit markedly enhanced stability against proteolytic enzymes. mdpi.comresearchgate.net
This increased stability arises because the modified peptide bonds and altered backbone conformation of β-amino acid-containing peptides are poor substrates for naturally occurring proteases. researchgate.netnih.gov These enzymes have evolved to recognize and cleave the specific stereochemistry and geometry of peptide bonds formed between L-α-amino acids. nih.gov By introducing a β-amino acid residue, the peptide's structure is altered at the cleavage site, preventing recognition by the protease's active site and inhibiting hydrolysis. nih.govresearchgate.net This strategy effectively masks the peptide from enzymatic attack, prolonging its half-life in biological systems. researchgate.netnih.gov
| Peptide Type | Composition | Susceptibility to Proteases | Rationale for Stability |
|---|---|---|---|
| Standard α-Peptide | Composed exclusively of α-amino acids | High | Native backbone structure is readily recognized and cleaved by proteases. nih.gov |
| α/β-Mixed Peptide | Contains both α- and β-amino acid residues | Low | The altered backbone geometry at the β-amino acid site is not recognized by peptidases, preventing cleavage. mdpi.comresearchgate.net |
| β-Peptide | Composed exclusively of β-amino acids | Very Low / Negligible | Entirely foreign backbone structure is completely stable against proteolytic degradation by common peptidases. mdpi.com |
Probing Molecular Interactions via Genetic Code Expansion (GCE) Technology
Genetic code expansion (GCE) is a powerful technology that enables the site-specific incorporation of noncanonical amino acids (ncAAs) with unique functionalities into proteins in living cells. nih.govnih.gov This technique utilizes an engineered, bio-orthogonal translational system, which consists of a unique codon (often the UAG stop codon), a corresponding suppressor tRNA, and an aminoacyl-tRNA synthetase that specifically recognizes the ncAA and charges it onto the suppressor tRNA. nih.govresearchgate.net This system allows researchers to introduce chemical groups, biophysical probes, or post-translational modifications at any desired position within a protein sequence with high fidelity. nih.govriken.jp The ability to incorporate ncAAs like this compound or its derivatives opens up new avenues for studying protein structure and function in vitro and in vivo. nih.gov
Once incorporated, the furan group can serve as a latent reactive handle. Upon mild oxidation, the furan ring becomes a highly reactive dienophile, capable of forming stable covalent bonds with nearby nucleophilic amino acid residues (such as lysine, cysteine, or histidine) or other biological molecules. ugent.bersc.org This furan-based crosslinking can be used to "freeze" transient interactions between a protein and its binding partners (e.g., other proteins, nucleic acids, or ligands), allowing for their identification and structural characterization. ugent.bersc.org This approach provides a powerful method for mapping molecular interfaces and studying the dynamics of complex biological systems. nih.gov
Once site-specifically incorporated into a protein, an unnatural amino acid can act as a powerful chemical probe to analyze protein structure and dynamics. nih.govresearchgate.net The unique chemical or physical properties of the ncAA provide a signal that can be monitored to report on the local environment within the protein. nih.gov For example, amino acids containing ¹⁹F atoms have been used as NMR probes to detect subtle conformational changes in proteins upon ligand binding or during enzymatic reactions, both near the active site and at distant locations. nih.govresearchgate.net
A furan-containing amino acid like this compound can be used as a chemical probe primarily through crosslinking studies. ugent.be By placing the furan amino acid at a specific site within a protein of interest, researchers can investigate its interaction with other molecules. Activation of the furan moiety would lead to covalent bond formation only with molecules in close proximity, thereby identifying interaction partners and mapping the binding interface. rsc.org This technique is invaluable for studying dynamic protein-protein or protein-peptide interactions that are otherwise difficult to capture and analyze. nih.govacs.org The ability to introduce such a probe with precision allows for novel investigations into biological mechanisms and protein conformation. nih.govnih.gov
Mechanistic Investigations of Biological Target Interactions
The therapeutic potential of a compound is intrinsically linked to its interaction with biological targets. For this compound and its derivatives, understanding the precise mechanisms of these interactions at a molecular level is crucial for optimization and development. This involves a multi-faceted approach, combining synthetic chemistry, computational modeling, and in vitro pharmacology to elucidate how these molecules bind to their targets and elicit a biological response.
Structure-Activity Relationship (SAR) Studies in Enzyme Inhibition Models
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how specific structural features of a molecule contribute to its biological activity. For this compound, SAR studies would systematically explore how modifications to the furan ring, the propanoic acid backbone, and the amino group influence its potency and selectivity as an enzyme inhibitor.
Key modifications would likely include:
Substitution on the Furan Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the furan ring can modulate the compound's electronic and steric properties, potentially enhancing binding affinity. For instance, studies on other furan-containing compounds have shown that the position and nature of substituents can significantly impact inhibitory activity against enzymes like α-glucosidase. nih.gov The presence of a methyl group at the 5-position, as in the parent compound, is one such feature that would be compared against other alkyl groups or its unsubstituted counterpart.
Modification of the Amino Acid Chain: Altering the length of the carbon chain, introducing substituents at the α- or β-positions, or modifying the carboxylic acid (e.g., esterification) can impact how the molecule fits into an enzyme's active site and its pharmacokinetic properties.
Stereochemistry: The (3S) configuration is a critical determinant of activity. Comparing the activity of the (3S) enantiomer with its (3R) counterpart and the racemic mixture is essential to confirm the stereoselectivity of the biological target interaction.
The findings from these systematic modifications are typically quantified by measuring the half-maximal inhibitory concentration (IC₅₀) against a target enzyme. A hypothetical SAR study for derivatives of this compound against a target enzyme could yield data as illustrated in the interactive table below.
This table is illustrative and presents hypothetical data to demonstrate the principles of SAR analysis.
Such studies on related heterocyclic compounds have demonstrated that specific substitutions can lead to significant improvements in inhibitory potency, guiding further synthetic efforts. sciforum.net
Molecular Docking and Dynamics Simulations with Recombinant Target Proteins
To visualize and understand the interactions observed in SAR studies at an atomic level, computational methods like molecular docking and molecular dynamics (MD) simulations are employed. These in silico techniques predict the preferred binding orientation and affinity of a ligand to its target protein.
Molecular Docking places the flexible ligand into the rigid or flexible active site of a target protein, scoring different poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity. ijper.orgresearchgate.net For this compound, docking studies could reveal:
Key Binding Residues: Identifying the specific amino acid residues in the enzyme's active site that form hydrogen bonds with the amino and carboxyl groups, or engage in hydrophobic interactions with the methylfuran ring. researchgate.net
Binding Conformation: Predicting the three-dimensional arrangement of the compound when bound to the target, which can explain the importance of the (3S) stereochemistry.
Scoring Functions: Estimating the binding energy, which can be correlated with experimental IC₅₀ values to validate the docking model. ijper.org
Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-protein complex over time, simulating the movements and conformational changes of atoms. MD simulations can assess the stability of the docked pose, revealing whether the initial favorable interactions are maintained over a longer timescale. This can help refine the understanding of the binding mechanism and the role of protein flexibility.
Studies involving furan-azetidinone hybrids, for example, have successfully used molecular docking to predict potential inhibitors of bacterial enzymes like dihydrofolate reductase by identifying key interactions, such as H-bonding, at the active site. researchgate.net Similarly, docking has been used to explore the binding modes of furan derivatives with enzymes relevant to type 2 diabetes. nih.gov
In Vitro Ligand-Receptor Binding and Allosteric Modulation Studies
Beyond direct enzyme inhibition at an active site (orthosteric binding), compounds can also bind to a secondary, topographically distinct site on a receptor or enzyme. This is known as allosteric binding, and it can modulate the protein's function in a more nuanced way than simple competitive inhibition.
Ligand-Receptor Binding Assays are used to quantify the affinity of a compound for its target. These assays, often using radiolabeled ligands, can determine the dissociation constant (Kd), a measure of binding strength.
Allosteric Modulation refers to the process where a ligand, by binding to an allosteric site, changes the conformation of the protein, thereby affecting the binding or efficacy of the primary (orthosteric) ligand. acs.org Allosteric modulators can be:
Positive Allosteric Modulators (PAMs): Enhance the effect of the orthosteric ligand.
Negative Allosteric Modulators (NAMs): Reduce the effect of the orthosteric ligand.
Investigating whether this compound or its derivatives act as allosteric modulators is a key mechanistic study. This would involve functional assays in the presence of both the test compound and the natural substrate or a known orthosteric ligand. Such studies are crucial as allosteric modulators can offer advantages in drug design, including higher selectivity and a ceiling effect that can improve safety. The design of novel agonists for the NMDA receptor glycine (B1666218) site has explored derivatives of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid, highlighting the potential for furan-containing amino acids to interact with complex receptor systems. nih.gov
Rational Design of Ligands Based on Computational Interaction Profiles
The culmination of SAR, docking, and binding studies is the rational design of new, improved ligands. The computational interaction profile generated from molecular docking and MD simulations provides a virtual roadmap for structural modifications.
Based on this profile, medicinal chemists can:
Target Specific Interactions: If docking reveals an unused hydrogen bonding opportunity in the active site, a functional group capable of forming such a bond can be added to the ligand.
Enhance Hydrophobic Interactions: If a hydrophobic pocket is identified, the lipophilicity of the corresponding part of the ligand can be increased. For example, by extending an alkyl chain on the furan ring.
Improve Selectivity: By comparing the active sites of the target enzyme and related off-target enzymes, modifications can be designed to favor binding to the desired target, thereby reducing potential side effects.
This iterative cycle of design, synthesis, and testing, guided by computational insights, accelerates the process of lead optimization. The design of valproic acid derivatives with amino acid moieties to improve their properties as anticancer agents serves as an example of this rational design approach. nih.gov
Applications as Chiral Building Blocks in Advanced Organic Synthesis
The enantiomerically pure structure of this compound makes it a valuable chiral building block, or synthon, in advanced organic synthesis. Chiral building blocks are essential for the construction of complex, stereochemically defined molecules, particularly in the pharmaceutical industry where the biological activity of a drug often depends on its specific three-dimensional structure.
Asymmetry Induction in Downstream Synthetic Transformations
Asymmetry induction, also known as stereocontrol, is the ability of a chiral molecule to influence the stereochemical outcome of a chemical reaction, leading to the preferential formation of one stereoisomer over another. The predefined (3S) stereocenter in this compound can be used to direct the formation of new chiral centers in subsequent synthetic steps.
This can be achieved through several mechanisms:
Substrate Control: The existing stereocenter can sterically hinder one face of the molecule, forcing an incoming reagent to attack from the less hindered face. This is a common strategy in diastereoselective reactions.
Chiral Auxiliaries: While the compound itself is the target, it can also serve as a precursor to a chiral auxiliary. In this role, it would be temporarily attached to a prochiral substrate, direct a stereoselective transformation, and then be cleaved off.
Synthesis of Peptidomimetics: As a β-amino acid, it can be incorporated into peptide chains. mdpi.com The fixed stereochemistry and the furan moiety can induce specific secondary structures (e.g., turns or helices) in the resulting peptide, which is a key strategy in designing peptidomimetics with enhanced stability and biological activity.
The catalytic asymmetric synthesis of β-amino acids is a field of intense research, underscoring the importance of these structures as building blocks. rsc.orgacs.org The availability of enantiopure β-amino acids like this compound provides chemists with a powerful tool for constructing complex chiral molecules with a high degree of stereochemical precision. acs.orgnih.gov
Synthesis of Complex Heterocyclic Scaffolds and Natural Product Analogues
The unique structural framework of this compound, which combines a chiral β-amino acid with a furan ring, presents a valuable starting point for the synthesis of a variety of complex heterocyclic scaffolds and analogues of natural products. The strategic positioning of the amino and carboxylic acid functionalities, along with the versatile reactivity of the furan moiety, allows for a range of synthetic manipulations to construct intricate molecular architectures.
One of the key applications of this compound is in the synthesis of piperidine-based structures, which are core components of many biologically active natural products and pharmaceutical agents. Through intramolecular cyclization strategies, the linear β-amino acid can be transformed into a six-membered piperidine (B6355638) ring. This transformation can be achieved through various methods, including reductive amination of a precursor δ-keto-acid, which can be generated from the furan ring. The stereochemistry of the starting material can be leveraged to control the stereochemical outcome of the cyclization, leading to the formation of specific diastereomers.
Furthermore, the furan ring itself can serve as a latent precursor to other functionalities and ring systems. For instance, the furan can undergo a [4+2] cycloaddition (Diels-Alder reaction) with various dienophiles to construct more complex, bridged bicyclic systems. Subsequent oxidative cleavage or rearrangement of the resulting oxabicycle can lead to highly functionalized carbocyclic or heterocyclic cores. Another powerful transformation of the furan moiety is the Paal-Knorr synthesis, where the furan ring can be converted into a pyrrole. This opens up pathways to pyrrolidine-containing heterocyclic systems, including indolizidine and quinolizidine (B1214090) alkaloids, which are known for their diverse biological activities. The synthesis of indolizidine alkaloids, for example, has been achieved from α-amino acids via N-allylpyrrole intermediates, a strategy that could be adapted for furan-containing β-amino acids. nih.gov
The synthesis of indolizidinone amino acids, which are constrained dipeptide surrogates, often involves the cyclization of unsaturated amino acid precursors. mdpi.com A similar strategy could be envisioned starting from derivatives of this compound. For instance, selective reduction of the furan ring followed by further functionalization could provide a suitable precursor for an intramolecular cyclization, such as an iodolactonization, to furnish the bicyclic indolizidinone core. mdpi.com
The table below summarizes some of the potential synthetic transformations of this compound and its derivatives for the construction of complex heterocyclic scaffolds.
| Starting Material Derivative | Target Heterocyclic Scaffold | Key Transformation | Potential Product Class |
| N-protected this compound | Substituted Piperidine | Intramolecular Cyclization | Alkaloid Analogues |
| Furan-activated derivative | Bridged Bicyclic System | Diels-Alder Reaction | Complex Polycyclic Scaffolds |
| This compound derivative | Pyrrole-containing structure | Paal-Knorr Synthesis | Precursors to Indolizidines |
| Dihydrofuran derivative | Indolizidinone Amino Acid | Intramolecular Iodolactonization | Constrained Dipeptide Surrogates |
These examples highlight the potential of this compound as a versatile building block in the synthesis of complex molecules. The ability to generate a diverse range of heterocyclic structures from a single chiral precursor is of significant interest in medicinal chemistry and drug discovery for the development of novel therapeutic agents.
Analytical Methodologies for Research Scale Quantification and Purity Assessment
Chromatographic Methods for Separation and Characterization
Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate, identify, and quantify individual components of a mixture. For a chiral molecule like (3S)-3-amino-3-(5-methylfuran-2-yl)propanoic acid, chromatographic methods are indispensable for assessing both chemical and enantiomeric purity.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile compounds like amino acids. For this compound, reversed-phase HPLC (RP-HPLC) is typically employed to determine chemical purity by separating the target compound from synthesis precursors, by-products, and degradants.
The enantiomeric purity is a critical parameter for chiral molecules. The direct enantioselective separation of this compound from its (3R)-enantiomer can be achieved using HPLC with a chiral stationary phase (CSP). Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the direct analysis of underivatized amino acids. This approach is often preferred as it avoids derivatization steps that can be time-consuming and introduce potential impurities. The separation mechanism on these CSPs involves a combination of interactions, including ionic, hydrogen bonding, and steric effects, which lead to differential retention of the two enantiomers.
Alternatively, indirect methods involving pre-column derivatization with a chiral derivatizing agent can be used. nih.gov This creates a pair of diastereomers that can be separated on a standard achiral reversed-phase column. However, direct analysis on a CSP is generally the more straightforward approach.
| Chiral Stationary Phase (CSP) Type | Selector Example | Typical Mobile Phase Mode | Application Notes for β-Amino Acids |
|---|---|---|---|
| Macrocyclic Glycopeptide | Teicoplanin (e.g., CHIROBIOTIC T) | Polar Ionic, Polar Organic, Reversed-Phase | Highly effective for direct separation of underivatized α- and β-amino acids. |
| Polysaccharide-Based | Amylose or Cellulose Derivatives | Normal-Phase, Reversed-Phase | Broad applicability; may require N-derivatization for improved resolution. |
| Ligand Exchange | L-Hydroxyproline on Silica Gel | Aqueous with Cu(II) ions | Specific for amino acids, forming transient diastereomeric metal complexes. nih.gov |
| Crown Ether | (+)-(18-Crown-6)-tetracarboxylic acid | Aqueous acidic | Effective for primary amine-containing compounds, including amino acids. |
Gas Chromatography (GC) is a high-resolution separation technique, but its application to amino acids is limited by their low volatility and thermal instability. nih.govnih.gov Therefore, this compound must be chemically modified into a volatile and thermally stable derivative prior to GC analysis. sigmaaldrich.comthermofisher.com This derivatization process targets the polar carboxyl and amino functional groups.
Common derivatization strategies include:
Silylation: This process replaces active hydrogens on the amino and carboxyl groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.comthermofisher.commdpi.com TBDMS derivatives are generally more stable towards hydrolysis than TMS derivatives. sigmaaldrich.com
Acylation and Esterification: This is often a two-step process. The carboxyl group is first esterified (e.g., with propanol (B110389) or methanol), followed by acylation of the amino group with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or trifluoroacetic anhydride (TFAA). nih.govmdpi.comresearchgate.net Chloroformates, such as propyl chloroformate, can derivatize both functional groups in a single step. springernature.comnih.gov
Once derivatized, the compound can be separated on a suitable GC column, often a chiral column like Chirasil-Val, to simultaneously assess chemical and enantiomeric purity. nih.govnih.gov
| Derivatization Method | Reagent(s) | Target Groups | Key Advantages |
|---|---|---|---|
| Silylation | MSTFA, MTBSTFA | -COOH, -NH2 | Forms stable and volatile derivatives in a single step. sigmaaldrich.comthermofisher.com |
| Esterification/Acylation | Methanol/PFPA | -COOH / -NH2 | Creates highly volatile derivatives suitable for sensitive detection. mdpi.comresearchgate.net |
| Chloroformate Reaction | Propyl chloroformate | -COOH, -NH2 | Rapid, single-step reaction that can be performed in aqueous samples. springernature.com |
| Acylation/Esterification | N-acetyl n-propyl (NANP) esters | -NH2 / -COOH | One of several methods assessed for stable isotope analysis. nih.gov |
Advanced Hyphenated Techniques (LC-MS, GC-MS) for Identification and Quantification in Complex Mixtures
For the identification and quantification of this compound in complex biological or environmental matrices, chromatography alone may lack sufficient selectivity. Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry (MS), provide enhanced specificity and sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass-analyzing capability of MS. This technique allows for the detection and quantification of the target compound at very low concentrations. For amino acids, derivatization may be employed to enhance ionization efficiency in the MS source. ajol.info The mass spectrometer provides molecular weight information from the parent ion and structural details from its fragmentation pattern (MS/MS), confirming the identity of the analyte peak eluting from the LC column.
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile compounds. Following the necessary derivatization of this compound, GC-MS separates the derivative from other components in the mixture, and the mass spectrometer detects it. mdpi.com The resulting mass spectrum, with its characteristic fragmentation pattern, serves as a chemical fingerprint for unambiguous identification. sigmaaldrich.comresearchgate.net For quantitative analysis, selected ion monitoring (SIM) is often used, where the instrument monitors only specific fragment ions of the target derivative, greatly improving sensitivity and selectivity. springernature.com
| Technique | Sample Preparation | Typical Application | Hypothetical MS Data (for a Propyl Chloroformate Derivative) |
|---|---|---|---|
| LC-MS/MS | Direct injection or derivatization for enhanced sensitivity. ajol.info | Quantification in biological fluids (plasma, urine). | Parent Ion [M+H]+, specific daughter ions for confirmation. |
| GC-MS | Required derivatization to a volatile form (e.g., silylation, acylation/esterification). mdpi.comresearchgate.net | Metabolomic profiling, identification in complex mixtures. | Quantifier ion (most abundant, stable fragment), Qualifier ion(s) (for identity confirmation). |
Quantitative NMR (qNMR) for Purity and Concentration Determination
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary ratio method for determining the purity and concentration of organic compounds, including amino acids, without the need for an identical reference standard of the analyte. researchgate.net The technique relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, provided specific experimental conditions are met. ox.ac.uk
For the purity assessment of a bulk sample of this compound, a known mass of the compound is dissolved in a suitable deuterated solvent along with a known mass of a certified internal standard (e.g., maleic acid). nih.gov The purity of the target compound can then be calculated by comparing the integral of one of its well-resolved proton signals (e.g., furan (B31954) or methyl protons) with the integral of a signal from the internal standard. ox.ac.uk Critical parameters, such as ensuring full spin-lattice relaxation (T1) between scans by using a sufficiently long relaxation delay, are essential for accuracy. ox.ac.ukresearchgate.net qNMR is a non-destructive technique and provides structural confirmation simultaneously with quantification. nih.gov
| Parameter | Requirement for Accurate Quantification | Rationale |
|---|---|---|
| Internal Standard | Certified purity, chemically stable, signals do not overlap with analyte. | Provides a reference for calculating the concentration or purity of the analyte. nih.gov |
| Relaxation Delay (D1) | Should be at least 5 times the longest T1 of both analyte and standard. | Ensures complete relaxation of all relevant nuclei for accurate signal integration. ox.ac.uk |
| Signal-to-Noise (S/N) Ratio | S/N > 250:1 is recommended for integration errors < 1%. | High S/N is crucial for precise and accurate integration of NMR signals. ox.ac.uk |
| Proton Pulse Angle | A calibrated 90° pulse or a smaller flip angle (e.g., 30°) can be used. | Ensures uniform excitation across the spectrum. |
| Data Processing | Identical processing parameters (e.g., phasing, baseline correction) for all signals. | Maintains the proportionality between signal area and the number of nuclei. |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Improved Atom Economy and Green Chemistry Principles
Future research will likely prioritize the development of more efficient and environmentally benign methods for synthesizing (3S)-3-amino-3-(5-methylfuran-2-yl)propanoic acid and its derivatives. Current synthetic pathways often rely on classical methods that may involve multiple steps, hazardous reagents, and significant waste generation. evitachem.com The principles of green chemistry are increasingly guiding the evolution of organic synthesis, and this compound is no exception. frontiersin.org
Key areas of development are expected to include:
Catalytic Asymmetric Synthesis: Moving beyond stoichiometric chiral auxiliaries to catalytic enantioselective methods will be a primary goal. This could involve transition-metal catalysis or organocatalysis to establish the crucial (S)-stereocenter with high efficiency and selectivity.
Biocatalysis: The use of enzymes (e.g., transaminases) could offer a highly selective and environmentally friendly route to the chiral amine, operating under mild aqueous conditions.
Flow Chemistry: Transitioning from batch production to continuous flow processes can enhance safety, improve reaction control, and allow for more efficient scaling. This approach often leads to higher yields and purity while minimizing solvent usage.
Renewable Starting Materials: Given that the furan (B31954) moiety can be derived from biomass sources like furfural, future syntheses will aim to create a fully "green" route starting from renewable feedstocks. mdpi.comresearchgate.net Research into the direct functionalization of biomass-derived furans is an active field. mdpi.comresearchgate.net
| Synthesis Strategy | Key Principles | Potential Advantages |
| Catalytic Asymmetric Synthesis | Use of chiral catalysts (metal or organic) | High enantioselectivity, reduced waste |
| Biocatalysis | Enzyme-mediated reactions | High specificity, mild conditions, biodegradable |
| Flow Chemistry | Continuous reaction processing | Improved safety, scalability, and efficiency |
| Renewable Feedstocks | Utilization of biomass-derived materials | Sustainability, reduced fossil fuel dependence |
Advanced Computational Modeling for De Novo Design and Lead Optimization in Mechanistic Studies
Computational chemistry is set to play a pivotal role in accelerating the discovery and optimization of molecules based on the this compound scaffold. Advanced modeling techniques can provide deep insights into molecular properties and interactions, guiding experimental work and reducing the reliance on trial-and-error synthesis.
De Novo Design and Lead Optimization: While de novo design is extensively used for proteins, its principles are being adapted for small molecules. nih.govbris.ac.uk Computational tools can be used to design novel derivatives by modifying the core structure to enhance binding affinity for specific biological targets. Algorithms can predict how changes to the furan ring, the amino acid backbone, or stereochemistry will affect activity.
Mechanistic Studies: Density Functional Theory (DFT) and other quantum mechanical methods can elucidate reaction mechanisms for both the synthesis and the biological activity of the compound. mdpi.comnih.gov For instance, modeling can predict the transition states of synthetic reactions to optimize conditions or simulate the binding mode of the molecule within an enzyme's active site. nih.gov
Pharmacokinetic Prediction: In silico tools (ADMET prediction) can forecast the absorption, distribution, metabolism, excretion, and toxicity profiles of new analogues, allowing researchers to prioritize compounds with more favorable drug-like properties early in the discovery process.
Exploration of New Biological Targets and Mechanistic Pathways for Molecular Intervention
While the full biological activity profile of this compound is still under investigation, its structural elements suggest several promising avenues for therapeutic research. The furan ring is a known pharmacophore present in many bioactive compounds, and β-amino acids are valuable components of peptidomimetics and other biologically active molecules. mdpi.comresearchgate.net
Future research will likely focus on:
Antimicrobial Agents: Related furan-containing propanoic acid derivatives have demonstrated antimicrobial activity against pathogens like Candida albicans, Escherichia coli, and Staphylococcus aureus. mdpi.comresearchgate.netnih.gov Future studies could systematically screen this compound and its derivatives against a broad panel of bacteria and fungi to identify potential new anti-infective agents.
Neurological Targets: Furan-containing amino acid derivatives have been investigated as potent agonists for the NMDA receptor glycine (B1666218) site, which is a target for treating neurological and psychiatric disorders. nih.gov The unique structure of this β-amino acid could be explored for its potential to modulate NMDA receptors or other neurotransmitter systems.
Anticancer Therapeutics: The propanoic acid scaffold is a feature in some anticancer candidates. mdpi.com Research could investigate the cytotoxicity of this compound against various cancer cell lines and explore its potential to interfere with specific cancer-related pathways. The furan moiety could be key to interactions with biological targets.
Integration into Supramolecular Chemistry and Advanced Materials Science for Functional Architectures
The inherent properties of this compound—namely its chirality, hydrogen bonding capabilities (from the amine and carboxylic acid groups), and the aromatic furan ring—make it an attractive building block (tecton) for supramolecular chemistry and materials science. mdpi.com
Emerging avenues in this area include:
Self-Assembling Nanostructures: Like other amino acids and their derivatives, this molecule could be designed to self-assemble into ordered nanostructures such as hydrogels, fibers, or vesicles. mdpi.com The specific interactions (hydrogen bonding, π-π stacking of furan rings) would govern the final architecture. These materials could have applications in drug delivery or tissue engineering.
Chiral Materials: The compound's fixed (S)-chirality can be used to impart chirality to materials, which is crucial for applications in asymmetric catalysis, chiral separations, and optics.
Functional Polymers and Metal-Organic Frameworks (MOFs): The molecule can be used as a monomer for the synthesis of novel functional polymers. Its carboxylic acid and amino groups also make it a suitable organic linker for the construction of chiral MOFs, creating porous materials with potential uses in gas storage, separation, and catalysis.
| Research Avenue | Key Molecular Features | Potential Application |
| Self-Assembly | H-bonding, π-π stacking, chirality | Hydrogels, drug delivery systems |
| Chiral Materials | (S)-stereocenter | Asymmetric catalysis, chiral sensors |
| Functional Polymers/MOFs | Amine and carboxyl groups | Gas separation, heterogeneous catalysis |
Q & A
Q. What are the recommended synthetic routes for (3S)-3-amino-3-(5-methylfuran-2-yl)propanoic acid, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral pool strategies to achieve the (3S) configuration. For example, enzymatic resolution or use of chiral auxiliaries can enhance enantiomeric purity. Reaction conditions such as temperature (e.g., 0–25°C), solvent polarity (e.g., THF or DMF), and catalyst loading (e.g., 5–10 mol%) significantly impact stereochemical outcomes. Post-synthesis purification via recrystallization or chiral HPLC is critical to isolate the desired enantiomer .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the stereochemistry and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the presence of the 5-methylfuran-2-yl moiety (δ ~6.1–6.3 ppm for furan protons) and the β-amino acid backbone (δ ~3.2–3.5 ppm for the chiral center).
- X-ray Crystallography : Resolves absolute configuration and intramolecular hydrogen bonding patterns.
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to assess enantiopurity (>98% ee required for biological studies) .
Q. How does the 5-methylfuran-2-yl substituent affect the compound's solubility and stability under physiological conditions?
- Methodological Answer : The hydrophobic furan ring reduces aqueous solubility, necessitating formulation in DMSO or PEG-based vehicles. Stability studies (pH 7.4, 37°C) show degradation via oxidation of the furan ring; adding antioxidants (e.g., ascorbic acid) or storing at −20°C in amber vials mitigates this. LogP calculations (~1.2) indicate moderate membrane permeability .
Advanced Research Questions
Q. What mechanistic insights explain the compound's inhibitory activity against microbial enzymes, and how do structural modifications enhance potency?
- Methodological Answer : Docking studies suggest the 5-methylfuran-2-yl group occupies a hydrophobic pocket in target enzymes (e.g., bacterial alanine racemase), while the amino acid moiety mimics the substrate’s transition state. Modifications like fluorination at the furan 4-position or introducing a carboxyethyl spacer improve binding affinity (IC50 reduced from 12 µM to 2.5 µM) .
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies often arise from poor pharmacokinetic properties. Strategies include:
- Metabolic Stability Assays : Liver microsome studies identify rapid Phase I oxidation as a key issue.
- Prodrug Design : Masking the carboxyl group as an ester improves oral bioavailability (e.g., 2-fold increase in AUC in rodent models).
- Tissue Distribution Studies : Radiolabeled analogs track accumulation in target organs .
Q. What computational methods are suitable for predicting the compound's interactions with non-canonical biological targets?
- Methodological Answer :
- Molecular Dynamics Simulations : Analyze binding stability to orphan GPCRs (e.g., >50 ns simulations with AMBER force fields).
- Pharmacophore Modeling : Identify key features (e.g., hydrogen bond donors, aromatic rings) for virtual screening against databases like ChEMBL.
- QSAR Models : Correlate substituent electronegativity (Hammett σ values) with anti-inflammatory activity (R² > 0.85 in murine macrophages) .
Safety and Handling
Q. What are the key safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of dust (TLV: 1 mg/m³).
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.
- First Aid : For eye exposure, rinse with water for 15 minutes; seek medical attention if irritation persists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
